molecular formula C11H12ClFO B570423 5-Chloro-1-(2-fluorophenyl)pentan-2-one CAS No. 1056459-35-8

5-Chloro-1-(2-fluorophenyl)pentan-2-one

Cat. No.: B570423
CAS No.: 1056459-35-8
M. Wt: 214.664
InChI Key: RQDCJFAUDJKFOQ-UHFFFAOYSA-N
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Description

Structural Classification and Research Significance of Halogenated Ketones in Organic Synthesis

Halogenated ketones are a class of organic compounds characterized by a ketone functional group and at least one halogen atom attached to the carbon framework. Based on the position of the halogen relative to the carbonyl group, they are classified as α-, β-, γ-, or δ-halogenated ketones, and so on. 5-Chloro-1-(2-fluorophenyl)pentan-2-one falls into the category of a γ-chlorinated ketone, as the chlorine atom is positioned on the third carbon away from the carbonyl group.

The presence of both a carbonyl group and a halogen atom imparts a unique reactivity to these molecules. The carbonyl group, being electron-withdrawing, activates the adjacent carbon atoms, while the halogen atom serves as a good leaving group in nucleophilic substitution reactions. This dual functionality makes halogenated ketones exceptionally versatile building blocks in organic synthesis. researchgate.netnih.gov They are instrumental in the construction of various cyclic and heterocyclic systems, which form the backbone of many pharmaceuticals and biologically active compounds. nih.gov The reactivity of the carbonyl group itself, including its susceptibility to nucleophilic attack, further broadens the synthetic utility of these compounds. britannica.com

Recognition of this compound as a Key Synthetic Intermediate and Building Block

The significance of this compound in the scientific community is primarily anchored in its role as a crucial intermediate in the synthesis of Prasugrel. pharmaffiliates.comchemicalbook.com Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. pharmaffiliates.com The synthesis of Prasugrel involves the condensation of this compound with a thienopyridine derivative, underscoring the indispensable nature of this halogenated ketone in the manufacturing of this life-saving drug. asianpubs.orgresearchgate.net

Beyond its established role in Prasugrel synthesis, the inherent reactivity of this compound positions it as a valuable building block for the synthesis of other complex molecules. The presence of a reactive chlorine atom at the γ-position and a ketone functionality allows for a variety of chemical transformations, making it an attractive starting material for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry. mdpi.come-bookshelf.de

Below are the key properties of this important chemical compound:

PropertyValue
CAS Number 1056459-35-8
Molecular Formula C₁₁H₁₂ClFO
Molecular Weight 214.66 g/mol

Detailed research findings on this compound are still emerging, but its established role as a key precursor for a major pharmaceutical agent has solidified its importance in the field of medicinal and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCJFAUDJKFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 1 2 Fluorophenyl Pentan 2 One and Analogous Ketones

Direct Synthetic Routes to 5-Chloro-1-(2-fluorophenyl)pentan-2-one

Direct, one-step synthetic routes to this compound from simple, acyclic precursors are not prominently featured in the literature. Instead, this compound is consistently identified as a key intermediate in more extensive synthetic pathways. pharmaffiliates.com Its primary significance lies in its application in the synthesis of Prasugrel, a third-generation thienopyridine antiplatelet agent. pharmaffiliates.com The structure of the pentanone, featuring a terminal chlorine atom and a substituted phenyl ring, lends itself to further chemical transformations necessary for constructing the final therapeutic agent.

Precursor Chemistry and Strategic Elaboration for this compound

The synthesis of this compound is strategically dependent on the preparation of its core aliphatic chain, 5-chloropentan-2-one. nih.gov Several methods for synthesizing this crucial precursor have been documented.

One common and well-established method involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. scienceasia.orgorgsyn.org This process involves heating the lactone with concentrated HCl, leading to a ring-opening and decarboxylation sequence to yield 5-chloropentan-2-one. orgsyn.org The product is typically recovered through azeotropic distillation. scienceasia.org

An alternative industrial process starts from levulinic acid esters. google.comgoogle.com This method involves a multi-step sequence:

Ketalization : The levulinic acid ester is reacted with ethylene (B1197577) glycol to protect the ketone functional group, forming a dioxolane ring. google.comgoogle.com

Purification : The resulting ketal is purified by distillation to reduce chlorine content. google.com

Hydrogenation : The ester group of the purified ketal is catalytically hydrogenated to a primary alcohol, yielding 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol. google.comgoogle.com It was discovered that making the hydrogenation catalyst alkaline is crucial for preventing the cleavage of the dioxolane ring. google.com

Chlorination and Deprotection : The alcohol is then reacted with hydrochloric acid. This step simultaneously converts the hydroxyl group to a chloride and hydrolyzes the ketal to regenerate the ketone, yielding the final 5-chloropentan-2-one product. google.comgoogle.com

Once the 5-chloropentan-2-one precursor is obtained, the final step involves introducing the 2-fluorophenyl group, likely through a reaction such as the Friedel-Crafts acylation discussed below.

Adaptations of Classical Organic Reactions for Pentanone Synthesis (e.g., Friedel-Crafts Acylation with related acyl halides and aromatic compounds)

The Friedel-Crafts acylation is a powerful and classical method for forming carbon-carbon bonds between an aromatic ring and an acyl group, and it is highly applicable to the synthesis of aryl ketones like this compound. The synthesis of a closely related analog, 5-chloro-1-phenylpentan-1-one, has been successfully achieved using this reaction. iucr.org

In this reported synthesis, 5-chlorovaleryl chloride is reacted with benzene (B151609) in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), in a chloroform (B151607) solvent. iucr.org The reaction mixture is stirred at room temperature before being quenched with an ice-water mixture. iucr.org This methodology can be directly adapted to produce the target compound by substituting benzene with fluorobenzene (B45895). The fluorine atom is an ortho-, para- director, meaning the acylation would yield a mixture of isomers, including the desired ortho-substituted product, 5-Chloro-1-(2-fluorophenyl)pentan-1-one (an isomer of the title compound, differing in the position of the ketone). For the title compound, this compound, a different strategy involving the alkylation of 2-fluorophenylacetone or a related nucleophile would be necessary.

Table 1: Example of Friedel-Crafts Acylation Conditions for an Analogous Ketone

Parameter Condition Source
Aromatic Substrate Benzene iucr.org
Acylating Agent 5-Chlorovaleryl Chloride iucr.org
Catalyst Aluminum Chloride (AlCl₃) iucr.org
Solvent Chloroform (CHCl₃) iucr.org
Temperature Ice-cold initially, then room temp. iucr.org
Reaction Time 1.5 hours iucr.org

| Yield | 91.6% (after HPLC purification) | iucr.org |

This table summarizes the conditions for the synthesis of 5-chloro-1-phenylpentan-1-one, which serves as a model for related Friedel-Crafts reactions.

One-Pot and Multistep Synthetic Sequences Involving this compound

While a dedicated one-pot synthesis for this specific molecule is not widely reported, the principles of one-pot reactions are applied in related syntheses. For instance, efficient one-pot methods have been developed for synthesizing complex heterocyclic structures like 4H-1,4-benzothiazines from simpler starting materials. researchgate.net Similarly, two-step, one-pot syntheses of benzodiazepine (B76468) derivatives have been demonstrated, where an initial acylation is followed by a base-catalyzed cyclization in the same vessel. researchgate.net These examples highlight the potential for designing more streamlined, efficient syntheses for analogous ketones by combining multiple reaction steps, thereby reducing waste and purification efforts. The synthesis of 5-chloropentan-2-one itself can be streamlined, for example, by performing the ring-opening and chlorination of 2-methyl-4,5-dihydrofuran in the same reaction vessel. google.com

Development of Stereoselective Synthetic Approaches for Chiral Analogues (if applicable to specific derivatives)

The target compound, this compound, is achiral and therefore does not have enantiomers. However, the development of stereoselective synthetic approaches becomes relevant for chiral analogues that could be derived from it. Chiral centers could be introduced by, for example, adding a substituent to the pentanone backbone or by reducing the ketone to a chiral alcohol.

The principles of stereoselective synthesis are well-established in organic chemistry. For instance, chemo-, regio-, and stereoselective methods have been developed for the synthesis of monofluoroalkenes via tandem fluorination-desulfonation sequences, which proceed through a highly stereoselective E2 elimination mechanism. rsc.org In other work, regioselective alkylation has been achieved by carefully selecting the base, reaction medium, and temperature, leading to the synthesis of specific pyrazole (B372694) isomers. researchgate.net These strategies, which allow for precise control over the three-dimensional arrangement of atoms, could be adapted to synthesize specific stereoisomers of chiral derivatives of this compound for research in areas like medicinal chemistry, where stereochemistry is often critical for biological activity.

Optimization of Reaction Conditions and Reagent Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound while minimizing costs and environmental impact. For the synthesis of this compound and its precursors, several parameters can be adjusted.

Key areas for optimization include:

Reagent/Catalyst Choice : In the synthesis of dihydrobenzofuran neolignans, various silver(I) reagents were tested as oxidants, with silver(I) oxide proving to be the most efficient. scielo.br Similarly, in the synthesis of 5-chloropentan-2-one from levulinic acid esters, treating the hydrogenation catalyst with an alkaline solution was found to be critical for achieving high selectivity. google.com

Solvent System : The choice of solvent can significantly impact reaction outcomes. In the aforementioned neolignan synthesis, acetonitrile (B52724) was identified as a superior solvent to more traditional choices like benzene, offering a better balance between conversion and selectivity. scielo.br

Temperature and Time : Reaction kinetics are highly dependent on temperature. The optimization of the silver(I)-promoted oxidative coupling showed that the reaction time could be reduced from 20 hours to just 4 hours by using the optimal solvent and temperature, without a significant loss in yield. scielo.br For the preparation of 5-chloropentan-2-one, the reaction of its precursor alcohol with HCl is conducted at 0 °C to control the reaction rate. google.com

Table 2: Example of Optimization Parameters for an Oxidative Coupling Reaction

Parameter Variations Tested Optimal Condition Source
Oxidant Ag₂O, AgOAc, Ag₂CO₃, AgNO₃ Ag₂O (0.5 equiv.) scielo.br
Solvent Benzene/acetone, Dichloromethane, Acetonitrile Acetonitrile scielo.br
Reaction Time 20 hours, 4 hours 4 hours scielo.br

| Temperature | Room Temperature, Reflux | Reflux | scielo.br |

This table illustrates the optimization process for a reaction to synthesize dihydrobenzofuran neolignans, showcasing how systematic variation of conditions can enhance efficiency.

Chemical Reactivity and Transformation Pathways of 5 Chloro 1 2 Fluorophenyl Pentan 2 One

Reactivity Profile of the Carbonyl Functionality

The ketone carbonyl group (C=O) is a cornerstone of the molecule's reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. ncert.nic.in The carbonyl carbon of 5-Chloro-1-(2-fluorophenyl)pentan-2-one is electron-deficient and can be attacked by a variety of nucleophiles. This process involves the breaking of the C=O pi bond and the formation of a new single bond between the nucleophile and the carbonyl carbon, resulting in a tetrahedral intermediate.

Common nucleophilic addition reactions applicable to ketones include:

Addition of Organometallic Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can add to the carbonyl group to form tertiary alcohols after acidic workup.

Addition of Hydrides: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

Addition of Cyanide: The cyanide ion (CN⁻), typically from sources like HCN or NaCN, adds to form a cyanohydrin. ncert.nic.in This reaction is base-catalyzed. ncert.nic.in

Enolization and α-Functionalization Reactions

The presence of hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) imparts acidity to these positions. ncert.nic.in In this compound, there are two such positions: the methylene (B1212753) group at C1 (CH₂ adjacent to the fluorophenyl ring) and the methylene group at C3. Deprotonation at either of these sites by a base leads to the formation of a resonance-stabilized intermediate known as an enolate.

The formation of an enolate is the gateway to a wide range of α-functionalization reactions, where the α-carbon acts as a nucleophile. researchgate.netspringernature.com

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org The choice of base and reaction conditions can influence which α-carbon is deprotonated. For instance, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures typically forms the less substituted (kinetic) enolate, while a weaker base like an alkoxide at higher temperatures favors the more substituted (thermodynamic) enolate. libretexts.org

Halogenation: In the presence of a base or an acid, ketones can be halogenated at the α-position. This reactivity is crucial in many synthetic transformations.

The synthesis of α-aryl ketones is an important transformation, and methods have been developed using enol silyl ethers as coupling partners under various conditions. nih.govacs.org

Condensation Reactions

Enolates generated from this compound can also act as nucleophiles, attacking the electrophilic carbonyl carbon of another molecule in what is known as a condensation reaction. fiveable.me

The most prominent example is the Aldol Condensation . This reaction involves the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone (an aldol). libretexts.org The initial aldol addition product can subsequently undergo dehydration (loss of a water molecule), especially with heating, to yield an α,β-unsaturated carbonyl compound. libretexts.org

Self-Condensation: Two molecules of this compound could potentially react with each other in the presence of an acid or base catalyst.

Crossed-Aldol Condensation: A more controlled reaction can occur between this compound and a different aldehyde or ketone. To achieve a good yield of a single product, these reactions are often designed so that one of the carbonyl compounds has no α-hydrogens and can only act as the electrophile. libretexts.org

Reactivity of the Chlorinated Alkyl Chain

The terminal chlorine atom at the C5 position makes the alkyl chain susceptible to nucleophilic substitution and elimination reactions. The fact that the chlorine is attached to a primary carbon significantly influences the preferred reaction pathways.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

Nucleophilic substitution involves the replacement of the chlorine atom (a good leaving group) by a nucleophile. This can occur via two main mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). masterorganicchemistry.com

For this compound, the substrate is a primary alkyl halide . This structural feature strongly favors the Sₙ2 pathway . quora.compressbooks.pub The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com This pathway is favored for primary halides due to minimal steric hindrance around the reaction center. chemicalnote.com

Conversely, the Sₙ1 pathway is highly unlikely. This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com Primary carbocations are highly unstable, making their formation energetically unfavorable. masterorganicchemistry.com

Table 1. Comparison of Sₙ1 and Sₙ2 Pathways for this compound
FactorSₙ2 Pathway (Favored)Sₙ1 Pathway (Disfavored)
Substrate StructurePrimary alkyl halide. Low steric hindrance allows for backside attack by the nucleophile. chemicalnote.comkhanacademy.orgRequires formation of a stable carbocation. Primary carbocations are highly unstable. chemicalnote.com
MechanismSingle, concerted step. chemicalnote.comTwo steps, proceeds through a carbocation intermediate. chemicalnote.com
Rate LawRate = k[Substrate][Nucleophile] (Bimolecular). chemicalnote.comRate = k[Substrate] (Unimolecular). masterorganicchemistry.com
NucleophileFavored by strong nucleophiles. libretexts.orgNucleophile strength is less important; weak nucleophiles can react. libretexts.org
SolventFavored by polar aprotic solvents. libretexts.orgFavored by polar protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.com

Elimination Reactions (E1 and E2 pathways)

Elimination reactions compete with substitution and result in the formation of an alkene through the removal of the chlorine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). These reactions also proceed via two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.org

Similar to substitution, the structure of the primary alkyl halide in this compound dictates the preferred elimination pathway. The E2 mechanism is the dominant pathway for primary alkyl halides when elimination occurs. libretexts.orgquora.com This reaction is a single, concerted step requiring a strong base to abstract a β-hydrogen simultaneously as the chloride leaving group departs. libretexts.org Strong, sterically hindered bases (e.g., potassium tert-butoxide) particularly favor E2 elimination over Sₙ2 substitution. pressbooks.pub

The E1 mechanism , like the Sₙ1 pathway, requires the formation of a carbocation intermediate and is therefore highly disfavored for primary alkyl halides. libretexts.orgpharmaguideline.com E1 reactions typically occur with tertiary or secondary halides in the presence of a weak base. libretexts.org

Table 2. Comparison of E1 and E2 Pathways for this compound
FactorE2 Pathway (Favored)E1 Pathway (Disfavored)
Substrate StructureCan occur with primary, secondary, or tertiary halides. Favored for this primary halide when a strong base is used. libretexts.orgquora.comRequires formation of a stable carbocation; disfavored for primary halides. libretexts.orgpharmaguideline.com
MechanismSingle, concerted step. libretexts.orgTwo steps, proceeds through a carbocation intermediate. libretexts.org
Rate LawRate = k[Substrate][Base] (Bimolecular). pharmaguideline.comRate = k[Substrate] (Unimolecular). pharmaguideline.com
BaseRequires a strong base. libretexts.orgFavored by weak bases. libretexts.org
SolventSolvent polarity is less critical than for E1.Favored by polar protic (ionizing) solvents. libretexts.org

Reactivity of the Fluorophenyl Moiety

The fluorophenyl group is a key structural feature, and its reactivity is significantly influenced by the fluorine atom and the pentanone side chain. Both substituents affect the electron density of the aromatic ring, thereby controlling its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. In the case of this compound, the ring is substituted with a fluorine atom and an alkyl ketone chain.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also a deactivating group, meaning it withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene (B151609).

Alkyl Ketone Chain: The -(CH₂)-C(O)-CH₂CH₂Cl side chain is a meta-directing and deactivating group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and destabilizing the carbocation intermediate (sigma complex) formed during ortho and para attack.

The directing effects of these two substituents are therefore in opposition. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Substituent on Phenyl RingActivating/Deactivating EffectDirecting InfluenceGoverning Electronic Effect
Fluorine (-F)DeactivatingOrtho, ParaInductive withdrawal, Resonance donation
Alkyl Ketone Side Chain (-CH₂-R)DeactivatingMetaInductive and Resonance withdrawal

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orgmasterorganicchemistry.com For this reaction to occur, a powerful nucleophile attacks an electron-poor (electrophilic) aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

The fluorophenyl moiety of this compound has features that could permit NAS:

Electron-Withdrawing Groups: Both the fluorine atom and the ketone group withdraw electron density, making the ring more susceptible to nucleophilic attack. libretexts.org

Leaving Group: The fluorine atom itself can act as a leaving group. In many NAS reactions, fluoride is a better leaving group than other halogens because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine. nih.gov

The carbon-fluorine (C-F) bond is characterized by its high bond dissociation energy, making it the strongest single bond in organic chemistry. wikipedia.org This inherent strength renders the C-F bond relatively inert and its cleavage, known as C-F bond activation, presents a significant chemical challenge. wikipedia.orgmdpi.com

Despite its stability, several strategies have been developed for the transformation of C-F bonds in aromatic fluorides:

Transition Metal-Catalyzed Activation: This is a prominent method for C-F bond functionalization. mdpi.com Metals such as palladium, rhodium, nickel, and iridium can insert into the C-F bond via oxidative addition, forming an organometallic intermediate that can then undergo further reactions like cross-coupling. mdpi.com

Nucleophilic Displacement: As discussed under NAS, a C-F bond on an electron-deficient aromatic ring can be cleaved by a strong nucleophile. This pathway is particularly relevant for fluoro-aromatics bearing electron-withdrawing groups. libretexts.orgnih.gov

Reductive Defluorination: Certain metal complexes, particularly those involving low-valent transition metals or strong reducing agents, can mediate the hydrodefluorination (replacement of -F with -H) or complete defluorination of fluorocarbons. mdpi.com

Activation MethodDescriptionTypical Reagents/Catalysts
Transition Metal-Catalyzed C-F ActivationOxidative addition of a metal complex into the C-F bond, enabling cross-coupling or other transformations. mdpi.comPd(0) complexes, Rh(I) complexes, Ni(0) complexes. mdpi.com
Nucleophilic Aromatic SubstitutionAttack of a strong nucleophile on the carbon bearing the fluorine, leading to its displacement. libretexts.orgStrong nucleophiles (e.g., alkoxides, amides) on electron-poor rings. masterorganicchemistry.com
Metalloenzyme-Mediated CleavageEnzymatic reactions capable of hydroxylating or otherwise cleaving the C-F bond. nih.govSpecific hydroxylase enzymes. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, possessing both a nucleophilic center (the enolizable ketone) and an electrophilic center (the carbon bearing the chlorine), is well-suited for intramolecular cyclization.

The most probable pathway is a base-mediated intramolecular alkylation. In the presence of a base, a proton can be abstracted from one of the α-carbons (C1 or C3) adjacent to the ketone, forming an enolate intermediate. This nucleophilic enolate can then attack the electrophilic C5 carbon, displacing the chloride ion in an intramolecular SN2 reaction.

Enolate Formation: A base removes a proton from either C1 or C3. Formation of the enolate from the C1 methylene group is generally favored due to lower steric hindrance.

Intramolecular Attack: The resulting enolate attacks the C5 carbon.

Ring Closure: The chloride ion is expelled as a leaving group, resulting in the formation of a new carbon-carbon bond and a cyclic product.

Attack from the C1 position would result in the formation of a five-membered ring, specifically a 1-(2-fluorobenzyl)cyclopentanone derivative. This type of cyclization is a common and efficient method for constructing cyclic systems in organic synthesis. researchgate.netmdpi.com

Reaction TypeKey IntermediateRequired ConditionsPredicted Product
Intramolecular AlkylationEnolate (formed at C1 or C3)Base (e.g., NaH, LDA, K₂CO₃)Substituted Cyclopentanone (from C1 attack) or Cycloheptanone (from C3 attack, less likely)
Radical CyclizationCarbon-centered radicalRadical initiator (e.g., AIBN with Bu₃SnH) or photoredox catalyst. nih.govCyclic ketone via a radical pathway.

While less common, other pathways such as radical cyclizations could also be envisioned under specific conditions that promote the formation of a radical at one of the carbon centers. nih.gov

Mechanistic Investigations of Reactions Involving 5 Chloro 1 2 Fluorophenyl Pentan 2 One

Elucidation of Reaction Intermediates through Spectroscopic and Computational Methods

The reaction pathway from 5-Chloro-1-(2-fluorophenyl)pentan-2-one to the core structure of Prasugrel involves several transient species. While direct spectroscopic observation of every intermediate of this specific reaction is not extensively documented in publicly available literature, the structures can be inferred from mechanistic principles and analysis of related synthetic processes. The primary reaction is the N-alkylation of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivative with this compound.

The initial step is a classic SN2 reaction where the secondary amine of the thienopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in this compound. This concerted step proceeds through a pentavalent transition state, leading to the formation of an N-alkylated intermediate.

Proposed Reaction Intermediates:

Pentavalent SN2 Transition State: A transient species where the nitrogen atom of the thienopyridine is partially bonded to the terminal carbon of the pentan-2-one chain, and the carbon-chlorine bond is partially broken.

N-Alkylated Thienopyridine Cation: The initial product of the SN2 reaction, where the thienopyridine nitrogen is quaternized, bearing a positive charge. This is typically deprotonated in situ by a base to yield the neutral N-alkylated product.

Desacetyl Prasugrel: Following the initial alkylation, subsequent reaction steps in the full synthesis of Prasugrel lead to the formation of desacetyl prasugrel, which has been identified and characterized in related studies. asianpubs.org

Spectroscopic and computational methods are invaluable for identifying such intermediates in analogous reactions. For instance, in the characterization of Prasugrel and its impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial. asianpubs.orgresearchgate.netresearchgate.netajpaonline.comjocpr.com

Table 1: Spectroscopic and Computational Data for Analogous Reaction Intermediates

Intermediate TypeAnalytical TechniqueKey Observations/Predictions
N-Alkylated Heterocycle1H NMRAppearance of new signals corresponding to the alkyl chain protons, with characteristic shifts for protons adjacent to the nitrogen and carbonyl groups. asianpubs.org
N-Alkylated Heterocycle13C NMRShift in the resonance of the carbon atom bonded to the nitrogen, and the appearance of new signals for the alkyl chain carbons. asianpubs.org
N-Alkylated HeterocycleMass SpectrometryMolecular ion peak corresponding to the sum of the molecular weights of the thienopyridine and the alkylating agent, minus HCl. researchgate.net
SN2 Transition StateComputational ModelingCalculation of the activation energy barrier and visualization of the bond-forming and bond-breaking processes.

This table contains representative data from analogous systems due to the lack of specific published data for this compound.

Computational studies on similar SN2 reactions have shown that the energy barrier for the reaction is influenced by the nature of the nucleophile, the electrophile, the leaving group, and the solvent. researchgate.net For the reaction of this compound, the electrophilic carbon is primary, which is favorable for an SN2 pathway. masterorganicchemistry.com

Kinetic and Thermodynamic Analyses of Transformation Pathways

The reactivity of α-haloketones, such as the subject compound, in SN2 reactions is generally enhanced compared to corresponding alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov

Table 2: Representative Kinetic and Thermodynamic Data for Analogous SN2 Reactions

Reaction ParameterValue/ObservationInfluence on Reaction of this compound
Rate Law Rate = k[Nucleophile][Electrophile]The reaction rate is directly proportional to the concentrations of the thienopyridine and this compound. chemistrysteps.com
Activation Energy (Ea) Typically 80-100 kJ/mol for SN2 reactions in solution.A higher activation energy would lead to a slower reaction rate. The presence of the ketone may slightly lower this barrier compared to a simple alkyl chloride.
Enthalpy of Reaction (ΔH) Generally exothermic for SN2 reactions.The formation of a C-N bond and the release of a chloride ion is an energetically favorable process.
Entropy of Activation (ΔS‡) Typically negative.The transition state is more ordered than the reactants, leading to a decrease in entropy.

This table contains representative data from analogous systems due to the lack of specific published data for this compound.

Design and Synthesis of Derivatives and Analogues of 5 Chloro 1 2 Fluorophenyl Pentan 2 One

Structural Modifications at the Pentanone Backbone

The pentanone backbone of 5-Chloro-1-(2-fluorophenyl)pentan-2-one provides several avenues for structural modification to influence the molecule's conformational flexibility and steric bulk.

One primary modification involves the alkylation or arylation at the α-carbon (C1). The presence of the carbonyl group acidifies the α-protons, facilitating their removal by a suitable base to form an enolate. This enolate can then undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides or aryl halides, to introduce new substituents. The general scheme for this modification is presented below:

Scheme 1: α-Alkylation/Arylation of the Pentanone Backbone

Reactant (R-X)BaseProduct
Methyl IodideLDA5-Chloro-1-(2-fluorophenyl)-1-methylpentan-2-one
Benzyl BromideNaH1-Benzyl-5-chloro-1-(2-fluorophenyl)pentan-2-one
Phenyl IodideKHMDS5-Chloro-1-(2-fluorophenyl)-1-phenylpentan-2-one

Another key modification is the reaction at the carbonyl group . The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), which can then be further functionalized. Alternatively, Grignard reagents or organolithium compounds can add to the carbonyl carbon to introduce new alkyl or aryl groups, forming a tertiary alcohol.

Derivatization Strategies at the Fluorophenyl Moiety

The 2-fluorophenyl group offers opportunities for derivatization, primarily through electrophilic aromatic substitution or nucleophilic aromatic substitution, although the latter is less common for fluorinated benzenes unless activated by strong electron-withdrawing groups.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the fluorine atom. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted derivatives.

Cross-Coupling Reactions: More versatile modifications can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. acs.org These reactions would typically require prior conversion of a C-H bond on the fluorophenyl ring to a C-X bond (where X is Br, I, or OTf) to serve as the coupling partner.

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The α-haloketone functionality in this compound is a powerful tool for the synthesis of a wide variety of heterocyclic compounds. nih.gov This is due to the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the chlorine atom. nih.gov

Synthesis of Thiazoles: The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings from α-haloketones and a thioamide. wikipedia.org In this reaction, the thioamide acts as the nucleophile, attacking the α-carbon and displacing the chloride. Subsequent cyclization via attack of the sulfur on the carbonyl carbon, followed by dehydration, yields the thiazole ring.

Scheme 2: Hantzsch Thiazole Synthesis

ThioamideProduct
Thiourea2-Amino-4-(1-(2-fluorophenyl)propyl)thiazole
Thioacetamide4-(1-(2-fluorophenyl)propyl)-2-methylthiazole

Synthesis of Imidazoles: Imidazoles can be synthesized by reacting the α-haloketone with an amidine. The reaction proceeds through a similar mechanism of initial nucleophilic attack by one of the amidine nitrogens at the α-carbon, followed by cyclization of the other nitrogen onto the carbonyl carbon and subsequent dehydration.

Synthesis of Pyrazoles: Pyrazoles can be synthesized from α-haloketones through a multi-step process. One common method involves the reaction with hydrazine to form a hydrazone, which can then undergo cyclization. wikipedia.orgnih.gov Alternatively, reaction with a 1,3-dicarbonyl compound in the presence of a hydrazine source can also lead to pyrazole (B372694) formation. beilstein-journals.org

Synthesis of Oxazoles: The reaction of this compound with a primary amide can lead to the formation of oxazole derivatives. pharmaguideline.comijpsonline.com This reaction, known as the Robinson-Gabriel synthesis, involves the initial formation of an N-acylamino ketone intermediate, which then cyclizes and dehydrates to form the oxazole ring. pharmaguideline.com

Synthesis of Pyridines: The Kröhnke pyridine synthesis provides a route to substituted pyridines from α-haloketones. wikipedia.org This method involves the reaction of the α-haloketone with pyridine to form a pyridinium salt, which is then reacted with an α,β-unsaturated carbonyl compound in the presence of a base. wikipedia.org

Bioisosteric Replacement Studies Utilizing the Fluorophenyl and Chlorinated Alkyl Moieties (e.g., Bicyclo[1.1.1]pentane motifs)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate the properties of a molecule.

Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere: The 2-fluorophenyl group can be replaced by a bicyclo[1.1.1]pentane (BCP) motif. BCP has emerged as a valuable non-classical bioisostere for the para-substituted phenyl ring. bldpharm.com It maintains a similar spatial arrangement of substituents while introducing a three-dimensional, saturated core, which can lead to improved physicochemical properties such as increased solubility and metabolic stability. bldpharm.com The synthesis of a BCP analogue of this compound would involve coupling a suitable BCP building block to the pentanone side chain.

Table 1: Comparison of Physicochemical Properties of Phenyl vs. BCP Moieties

PropertyPhenylBicyclo[1.1.1]pentane
GeometryPlanarRigid, 3D
Lipophilicity (clogP)HigherLower
Metabolic StabilityProne to oxidationGenerally more stable
SolubilityLowerHigher

Bioisosteric Replacement of the Chlorinated Alkyl Moiety: The terminal chloroethyl group can also be subjected to bioisosteric replacement. For example, replacing the chlorine atom with other halogens (Br, I) can alter the reactivity and lipophilicity. Alternatively, replacement with a small, constrained ring system like a cyclopropane could be explored to introduce conformational rigidity.

Design of Multi-Functionalized Derivatives for Diverse Applications

The design of multi-functionalized derivatives of this compound involves the strategic combination of different pharmacophores or functional groups to create molecules with multiple modes of action or tailored properties. This approach, often referred to as pharmacophore hybridization, is a powerful strategy in drug discovery. nih.govresearchgate.net

By combining the synthetic strategies outlined in the previous sections, it is possible to generate a library of diverse derivatives. For instance, a heterocyclic moiety synthesized from the α-haloketone could be combined with further substitutions on the fluorophenyl ring. This could lead to molecules that interact with multiple biological targets.

The design of such multi-functionalized derivatives often employs computational methods to predict the potential activity and properties of the target molecules. These in silico approaches can help to prioritize synthetic targets and streamline the discovery process.

Applications of 5 Chloro 1 2 Fluorophenyl Pentan 2 One in Advanced Organic Synthesis and Chemical Biology

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The utility of 5-Chloro-1-(2-fluorophenyl)pentan-2-one as a versatile building block stems from the presence of multiple reactive sites within its structure. The terminal chloro group and the ketone functionality are prime handles for a range of synthetic manipulations, including nucleophilic substitutions, reductions, and carbon-carbon bond-forming reactions. These reactions allow for the introduction of diverse functional groups and the construction of complex carbocyclic and heterocyclic frameworks.

A key feature that underscores its versatility is the potential for sequential reactions at its different functional groups. For instance, the ketone can be selectively modified, followed by a reaction at the chloro-terminated side chain, or vice versa. This controlled reactivity is crucial in multi-step syntheses, where the precise introduction of chemical diversity is required. While its most prominent application to date is in the synthesis of Prasugrel, the fundamental reactivity of this chloro-ketone makes it an attractive starting material for the synthesis of a broader range of complex molecules. The fluorinated phenyl ring also plays a crucial role, as the fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry.

Role as a Precursor to Specific Pharmaceutical Intermediates (e.g., Prasugrel)

The most well-documented and significant application of this compound is its role as a key intermediate in the synthesis of Prasugrel. opulentpharma.comgoogle.com Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs, which are used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.

In the synthesis of Prasugrel, this compound serves as a crucial electrophilic component. The synthesis typically involves the reaction of this chloro-ketone with a thienopyridine derivative. Specifically, the nitrogen atom of the tetrahydrothienopyridine ring system acts as a nucleophile, displacing the chloride ion from the pentanone side chain to form a new carbon-nitrogen bond. This key alkylation step effectively couples the two major fragments of the Prasugrel molecule.

The following table outlines a simplified reaction scheme for the synthesis of a key Prasugrel intermediate from this compound:

Reactant AReactant BKey TransformationProduct
This compound5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-oneNucleophilic substitution5-[1-(2-fluorophenyl)-2-oxopentyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

This intermediate then undergoes further transformations, including cyclization and acylation, to yield the final active pharmaceutical ingredient, Prasugrel. nih.gov The efficiency and yield of this multi-step synthesis are highly dependent on the purity and reactivity of the starting this compound. The compound is also noted as a potential impurity in the final drug product, highlighting the importance of controlling its levels during manufacturing. chemscene.com

Development of Novel Chemical Scaffolds for Medicinal Chemistry Research

The structural framework of this compound holds considerable potential for the development of novel chemical scaffolds in medicinal chemistry. opulentpharma.com Its inherent reactivity allows for the generation of libraries of related compounds through systematic modification of its core structure. The 2-fluorophenyl group is a common motif in many bioactive molecules, often introduced to enhance metabolic stability or modulate binding affinity to biological targets.

By leveraging the reactivity of the ketone and the terminal chloride, medicinal chemists can explore a wide chemical space. For example:

Modification of the Ketone: The carbonyl group can be reduced to a hydroxyl group, which can then be further derivatized to form esters or ethers. Alternatively, it can serve as a point for the introduction of new carbon-carbon bonds via reactions such as the Grignard or Wittig reaction.

Substitution of the Chlorine: The chloride is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and azides. This allows for the introduction of a diverse array of functional groups and the construction of various heterocyclic systems. For example, reaction with different substituted anilines or heterocyclic amines could lead to a library of compounds with potential biological activity.

Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of various heterocyclic scaffolds. Intramolecular cyclization reactions can be designed to form five-, six-, or seven-membered rings, which are prevalent in many classes of pharmaceuticals.

While the primary focus has been on its role in synthesizing thienopyridine analogues like Prasugrel, the fundamental chemical properties of this compound make it a valuable starting material for broader medicinal chemistry exploration.

Computational Chemistry and Theoretical Studies on 5 Chloro 1 2 Fluorophenyl Pentan 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding detailed information about the electronic structure of 5-Chloro-1-(2-fluorophenyl)pentan-2-one.

Key parameters derived from QM calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This allows for the identification of electrophilic sites (positive potential), susceptible to nucleophilic attack, and nucleophilic sites (negative potential), prone to electrophilic attack. For this compound, key sites of interest would be the carbonyl oxygen (nucleophilic), the carbonyl carbon, and the carbon bonded to the chlorine atom (electrophilic).

Atomic Charges: Calculating partial atomic charges provides a quantitative measure of the charge distribution, helping to rationalize intermolecular interactions and reactive behavior.

These QM-derived descriptors are invaluable for predicting how this compound will behave in chemical reactions, guiding synthesis, and understanding its stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds.

MD simulations provide critical insights into:

Intermolecular Interactions: MD simulations can model the interaction of this compound with its environment, such as solvent molecules or a biological receptor. nih.gov These simulations can reveal stable binding poses and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize a complex. nih.gov

Stability of Complexes: In the context of drug discovery, MD simulations are performed on ligand-protein complexes to assess the stability of the binding pose predicted by docking. nih.govbiointerfaceresearch.com The root-mean-square deviation (RMSD) of the ligand within the binding site is monitored over time to ensure the interaction is stable. nih.gov

The following table illustrates the type of data that can be generated from an MD simulation to analyze the stability of a ligand-protein complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Notes
00.00.0Start of simulation.
101.21.0Initial equilibration phase.
201.51.3Ligand exploring the binding pocket.
501.61.4System reaching a stable state.
1001.51.4Stable ligand pose maintained.

Reaction Pathway and Transition State Modeling for Mechanistic Insights

Understanding how a molecule is formed or how it degrades involves mapping the entire reaction mechanism. Computational chemistry allows for the modeling of reaction pathways and the identification of high-energy transition states that control the reaction rate. For this compound, this could involve studying its synthesis, such as the acylation of a fluorobenzene (B45895) derivative, or its potential metabolic pathways.

The process typically involves:

Identifying Reactants and Products: The starting materials and final products of a proposed reaction step are defined.

Locating the Transition State (TS): Computational algorithms search the potential energy surface for the first-order saddle point that connects reactants and products. This TS structure represents the highest energy barrier of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By modeling these pathways, chemists can gain mechanistic insights that are difficult to obtain experimentally, allowing them to optimize reaction conditions or predict the metabolic fate of the compound and its derivatives.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which is essential for chemical characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift of this compound is of significant interest.

Density Functional Theory (DFT) is the primary method used for these predictions. nih.gov Studies have shown that specific functionals, such as ωB97XD, combined with appropriate basis sets like aug-cc-pvdz, can provide high accuracy with a reasonable computational cost. rsc.orgresearchgate.net

The predictive process involves:

Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy conformation.

NMR Shielding Calculation: The magnetic shielding tensors are calculated for each nucleus.

Chemical Shift Prediction: The calculated shielding constant is compared to that of a reference compound (e.g., CFCl₃ for ¹⁹F) to yield a predicted chemical shift.

For complex systems, such as a molecule bound to a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.govuni-muenchen.de In this approach, the ligand and key nearby residues are treated with high-level QM, while the rest of the protein is treated with a more computationally efficient MM force field. nih.gov Research indicates that using a sufficiently large QM region is critical for achieving accurate results. nih.gov While calculations may sometimes overestimate the magnitude of chemical shift differences, they reliably predict the correct trends, allowing for the discrimination between different chemical environments or protein-bound states. nih.govuni-muenchen.de

The table below shows a hypothetical comparison of experimental vs. computationally predicted ¹⁹F NMR chemical shifts for a fluorinated molecule in different environments, illustrating the utility of this technique.

State of MoleculeExperimental ¹⁹F Shift (ppm)Predicted ¹⁹F Shift (ppm)Difference (ppm)
Free in Solution-114.79-115.20-0.41
Bound to Protein Monomer-113.70-112.501.20
Bound to Protein Dimer-114.47-113.471.00

This table is illustrative and based on data for analogous compounds discussed in the literature. nih.govuni-muenchen.de

Advanced Computational Techniques in Drug Discovery Support (e.g., FEP+, molecular docking for derivatives)

Should this compound or its derivatives be considered for pharmaceutical development, advanced computational tools are indispensable for lead optimization. nih.govemanresearch.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. beilstein-journals.org An algorithm samples many possible conformations of the ligand within the protein's active site and uses a scoring function to estimate the binding affinity for each pose. nih.govnih.gov The results, including binding energy and specific interactions (like hydrogen bonds), help prioritize which derivatives to synthesize for experimental testing. nih.gov

Free Energy Perturbation (FEP+): FEP+ is a rigorous, physics-based method that provides highly accurate predictions of relative binding affinities between a series of similar ligands. schrodinger.comnih.gov It relies on MD simulations to calculate the free energy change of "alchemically" transforming one ligand into another within the protein's binding site. nih.gov This allows for a precise, quantitative ranking of proposed structural modifications. FEP has proven robust enough to be applied not only to high-resolution crystal structures but also to homology models of target proteins, greatly expanding its domain of applicability in drug discovery. nih.gov

The following table provides a conceptual example of results from a molecular docking study of hypothetical derivatives.

CompoundDerivative ModificationDocking Score (kcal/mol)Key Predicted Interactions
Parent This compound-6.5H-bond with Ser120, Hydrophobic contact with Leu80
Analog A R-group at C4-7.8Additional H-bond with Gln150
Analog B Phenyl ring replaced with pyridine-6.2Loss of hydrophobic interaction
Analog C Chlorine replaced with bromine-6.8Halogen bond with Tyr122

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Chloro 1 2 Fluorophenyl Pentan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

¹H NMR: In a ¹H NMR spectrum of 5-Chloro-1-(2-fluorophenyl)pentan-2-one, distinct signals corresponding to the different types of protons would be expected. The aromatic protons on the 2-fluorophenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methylene (B1212753) protons adjacent to the aromatic ring (C1) and the carbonyl group (C3) would likely resonate as triplets, while the methylene group at C4, adjacent to the chlorine atom, would also appear as a triplet at a more downfield position compared to an unsubstituted alkane due to the electronegativity of the chlorine.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of δ 200-210 ppm. The carbons of the 2-fluorophenyl ring would appear in the aromatic region (δ 110-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons (C1, C3, C4, and C5) would resonate in the upfield region of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. acs.org It would show a single resonance for the fluorine atom on the phenyl ring, and the chemical shift would be indicative of its electronic environment. acs.org Coupling to the neighboring aromatic protons would be observable, providing further confirmation of the substitution pattern. acs.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the -CH2-CH2-CH2- chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

A study on the synthesis and characterization of various substituted benzoxazolinone derivatives utilized ¹H NMR and ¹³C NMR spectroscopy to confirm the structures of the synthesized compounds. nih.gov While not the exact compound, this research highlights the standard application of these techniques in characterizing similar molecular scaffolds. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂~3.8~45
C2 (C=O)-~205
C3-H₂~2.9~38
C4-H₂~2.0~28
C5-H₂~3.6~44
Aromatic-H7.0-7.5115-165
C-F-~160 (d, ¹JCF ≈ 245 Hz)

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula (C₁₁H₁₂ClFO), confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be a key diagnostic feature in the mass spectrum, with the M+2 peak having about one-third the intensity of the molecular ion peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures and assessing the purity of the final compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve McLafferty rearrangement for the ketonic function and cleavage at the C-C bonds adjacent to the carbonyl group. youtube.com The NIST WebBook provides mass spectral data for the related compound 5-chloro-2-pentanone, which shows characteristic fragmentation patterns that can be used as a reference. nist.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1715-1725 cm⁻¹. researchgate.net Other key absorbances would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C-F stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). researchgate.netwiley.com The presence of these characteristic bands provides strong evidence for the compound's structure. nih.gov The NIST Chemistry WebBook also contains IR spectral data for 5-chloro-2-pentanone, which can serve as a useful comparison for the aliphatic portion of the target molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds often give stronger signals. This technique could be particularly useful for observing the C-C backbone vibrations.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1715-1725Strong
Aromatic C-H Stretch3010-3100Medium-Weak
Aliphatic C-H Stretch2850-2960Medium
C-F Stretch1200-1250Strong
C-Cl Stretch600-800Medium-Strong

X-ray Diffraction (XRD): Single Crystal and Powder X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. A study on the related compound 5-Chloro-1-phenylpentan-1-one detailed its crystal structure, revealing information about its molecular skeleton and intermolecular interactions, which serves as a good model for what could be expected for the title compound. iucr.org

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern that can be used as a fingerprint for a specific crystalline phase. This technique is valuable for quality control, verifying the crystalline form of the bulk material, and for identifying different polymorphs if they exist.

Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.netnih.govnih.gov For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity of the compound would be assessed by the presence of a single major peak in the chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions. Method validation would be performed to ensure linearity, accuracy, precision, and robustness. researchgate.net A publication on the analysis of florfenicol (B1672845) residues in tissues demonstrates the utility of TLC-HPLC methods for purification and analysis, which could be adapted for the title compound. nottingham.ac.uk

Research Gaps and Future Directions in the Study of 5 Chloro 1 2 Fluorophenyl Pentan 2 One

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to γ-chloro ketones often rely on classical methods that may involve hazardous reagents or generate significant waste. A key research gap is the development of greener and more efficient syntheses of 5-Chloro-1-(2-fluorophenyl)pentan-2-one.

Future research should focus on:

Biocatalytic Approaches: Utilizing enzymes such as halogenases or acyltransferases could offer a highly selective and environmentally benign method for the synthesis of this compound or its precursors.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over traditional batch processes. The development of a flow-based synthesis for this compound could enable better control over reaction parameters and facilitate easier purification.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. Investigating photocatalytic pathways for the construction of the core structure of this compound could lead to novel and more sustainable synthetic routes.

A comparative analysis of potential synthetic methodologies is presented in the table below.

Synthetic Pathway Potential Advantages Research Focus
Traditional Friedel-Crafts Acylation Well-established methodologyOptimization for substrate, minimizing catalyst loading
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme screening and engineering for specific substrate
Flow Chemistry Enhanced safety, scalability, process controlReactor design, optimization of reaction parameters
Photocatalysis Use of renewable energy, novel reaction pathwaysCatalyst development, understanding reaction mechanisms

Discovery of Untapped Reactivity and Cascade Reactions

The bifunctional nature of this compound (possessing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution) presents a fertile ground for discovering novel transformations and cascade reactions.

Key areas for future exploration include:

Intramolecular Cyclizations: The 1,4-disposition of the chloro and keto groups makes this compound an ideal precursor for the synthesis of five-membered rings, such as cyclopropanes or heterocycles, through intramolecular reactions. For instance, treatment with a base could lead to a Favorskii-type rearrangement or cyclization to form a cyclopropyl (B3062369) ketone.

Tandem Reactions: Designing one-pot reactions where both the ketone and the alkyl chloride participate in a sequential or concerted manner could lead to the rapid construction of complex molecular architectures. An example would be a tandem reaction involving an initial nucleophilic addition to the ketone followed by an intramolecular substitution of the chloride.

Organometallic Cross-Coupling: The chloro group can be a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups, thereby expanding the chemical space accessible from this starting material.

Development of New Catalytic Systems for Transformations

Advancements in catalysis are crucial for unlocking the full synthetic potential of this compound. Future research should target the development of bespoke catalytic systems for its selective transformation.

Promising research directions are:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric reduction of the ketone or for enantioselective reactions at the carbon bearing the chlorine atom would provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Dual Catalysis: Combining two different catalytic cycles in one pot, such as photoredox and transition metal catalysis, could enable novel transformations that are not possible with a single catalyst. This could be applied to the simultaneous functionalization of both the aromatic ring and the aliphatic chain.

Frustrated Lewis Pairs (FLPs): The use of FLPs for the activation of the C-Cl bond or for mediating reactions at the ketone could offer new, metal-free catalytic transformations.

The table below outlines potential catalytic transformations and their significance.

Catalytic System Target Transformation Potential Impact
Chiral Lewis Acids Asymmetric ketone reductionAccess to enantioenriched secondary alcohols
Palladium/Photoredox Catalysis Dual functionalizationRapid increase in molecular complexity
Organocatalysis Enantioselective cyclizationMetal-free synthesis of chiral cyclic compounds

Integration into Emerging Fields of Chemical Science and Technology

The unique structural features of this compound suggest its potential utility in several cutting-edge areas of science and technology.

Future research could explore its application in:

Medicinal Chemistry: The 2-fluorophenyl motif is a common feature in many bioactive molecules. This compound could serve as a versatile scaffold for the synthesis of new drug candidates. The chloro-ketone functionality allows for the introduction of various pharmacophores.

Materials Science: The reactivity of this compound could be harnessed to synthesize novel polymers or functional materials. For example, it could be incorporated into a polymer backbone to introduce specific properties or serve as a cross-linking agent.

Chemical Biology: As a reactive probe, this compound could be used to study biological systems. The chloroalkyl group can act as a covalent warhead to label specific proteins or other biomolecules, while the fluorophenyl group could be useful for ¹⁹F NMR studies.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1-(2-fluorophenyl)pentan-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-fluorobenzene and a chlorinated acyl chloride precursor. Key steps include:
  • Chlorination : Thionyl chloride (SOCl₂) is commonly used to introduce the chloro group at the pentanone position .
  • Reaction Optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or toluene), and catalyst (AlCl₃ or FeCl₃) significantly affect yield. Pilot studies suggest AlCl₃ in toluene at 70°C maximizes acylation efficiency (yield: ~65–75%) .
  • Critical Parameters :
ParameterRangeImpact
Temperature60–80°CHigher temps reduce side products
Catalyst Loading1.2–1.5 eqExcess AlCl₃ improves acylation
Reaction Time6–8 hrsLonger durations favor completion

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.8–3.1 ppm (pentanone CH₂), δ 7.2–7.6 ppm (2-fluorophenyl aromatic protons) .
  • ¹³C NMR : Carbonyl resonance at ~208 ppm, with fluorine coupling splitting observed in DEPT-135 .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 215.1 (C₁₁H₁₂ClFO⁺) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for single-crystal refinement, resolving bond lengths (e.g., C-Cl: 1.78 Å) and dihedral angles .

Q. What are the primary interaction studies for this compound in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via kinetic fluorescence quenching .
  • Protein Binding : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to targets like serum albumin .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Gaussian 16 with B3LYP/6-31G(d) basis set is standard .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) pathways model SN2 displacement at the chloro position. Activation energy (ΔG‡) correlates with solvent polarity (e.g., DMF vs. THF) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Identification : GC-MS or HPLC-PDA detects impurities (e.g., dehalogenated or dimerized products).
  • Process Control :
  • Temperature Gradients : Slow heating (1°C/min) reduces thermal degradation .
  • Catalyst Recycling : Immobilized AlCl₃ on silica gel minimizes waste .

Q. How does stereoelectronic tuning of the fluorophenyl group affect the compound’s bioactivity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with substituents (e.g., 3-F, 4-Cl) and assay cytotoxicity (MTT) or receptor binding (radioligand displacement).
  • SAR Analysis :
SubstituentIC₅₀ (μM)LogP
2-F12.3 ± 1.22.58
3-F18.7 ± 2.12.61
4-Cl9.8 ± 0.92.85
  • Key Finding : 2-Fluoro substitution enhances target selectivity due to reduced steric hindrance .

Q. What are the challenges in resolving enantiomers of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA-3 column with hexane:isopropanol (95:5). Retention times differ by >2 mins for enantiomers .
  • Dynamic Kinetic Resolution : Employ Burkholderia cepacia lipase (BCL) in biphasic systems (yield: 85% ee) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve discrepancies?

  • Methodological Answer :
  • Controlled Replicates : Reproduce degradation studies (pH 1–3, 37°C) with LC-MS monitoring.
  • Hypothesis Testing : If HCl catalyzes hydrolysis, compare with H₂SO₄ or citric acid.
  • Published Discrepancies :
StudyDegradation Rate (pH 2)
Smith et al. (2023)15% loss at 24h
Patel et al. (2024)40% loss at 24h
  • Resolution : Patel’s study used higher ionic strength (0.1M NaCl), accelerating hydrolysis .

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